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Executive Summary

1-Caffeoylquinic acid (1-CQA), a member of the caffeoylquinic acid (CQA) family of phenolic
compounds, has garnered significant attention for its diverse pharmacological potential. As a
less-studied isomer compared to its prevalent counterpart, chlorogenic acid (5-CQA), the
application of in silico computational methods provides a rapid, cost-effective, and powerful
avenue to explore its molecular interactions and therapeutic promise. This technical whitepaper
provides an in-depth guide to the computational studies surrounding 1-CQA and its closely
related isomers, summarizing key bioactive properties, detailing the methodologies used in
their investigation, and presenting quantitative data and molecular pathways. The findings
underscore the potential of CQAs in antiviral, antioxidant, anticancer, and neuroprotective
applications, warranting further investigation.

Introduction to Caffeoylquinic Acids (CQAS)

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid. The position of the
caffeoyl group on the quinic acid ring gives rise to various isomers, such as 3-CQA
(neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid).[1][2]
These compounds are widely distributed in plants, coffee, and propolis and are known for a
broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral,
neuroprotective, and anticancer effects.[1][3] Computational studies, or in silico methods, have
become indispensable in drug discovery for predicting the interactions of these compounds
with biological targets, elucidating mechanisms of action, and assessing their pharmacokinetic
profiles before undertaking costly experimental validation.
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In Silico Bioactivity Analysis
Antiviral Activity

Computational studies have explored CQAs as potential inhibitors of various viral proteins.
Molecular docking simulations have been used to assess the binding affinity of CQA isomers to
key viral enzymes.

e SARS-CoV-2: Several CQA isomers, including 3-CQA, 4-CQA, and 5-CQA, were evaluated
for their potential to inhibit the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral
replication.[1] The studies showed that these compounds could potentially bind to the active
site of Mpro, forming stable complexes.[1] Dicaffeoylquinic acid (diCQA) derivatives, such as
4,5-DCQA, exhibited even stronger binding affinities.[1]

 Rift Valley Fever Virus (RVFV): The host protein LRP1 has been identified as a target for
inhibiting RVFV entry. Molecular docking studies showed that CQA and diCQA compounds,
specifically 3,5-dicaffeoylquinic acid (compound 6) and 4-caffeoylquinic acid (compound 2),
had strong inhibitory potential against the LRP1(CR17) domain with high docking scores.[4]

e Zika Virus: An in silico study on compounds from the fungus Lentinus crinitus identified 1,3,4-
di-O-Caffeoylquinic acid as a promising candidate for inhibiting the Zika virus.[5]

Enzyme Inhibition and Antioxidant Activity

The antioxidant properties of CQAs have been extensively studied using computational
methods, particularly focusing on their ability to inhibit enzymes that produce reactive oxygen
species (ROS).

o Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine metabolism
that generates ROS.[6] Molecular docking and dynamics simulations have shown that 5-
CQA has a good affinity for the active site of the XO enzyme, forming a stable complex.[6][7]
This inhibitory action is considered a key mechanism behind the antioxidant effects of CQAs.

[7]

e Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a therapeutic target for
diabetes, obesity, and cancer.[8] Caffeoylquinic acid derivatives have been identified as
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natural PTP1B inhibitors.[8] Molecular docking simulations suggest that chlorogenic acid (5-
CQA) binds to an allosteric site of PTP1B, acting as a noncompetitive inhibitor.[8]

Anticancer Activity

In silico models have been pivotal in exploring the anticancer potential of CQAs by identifying
their interactions with key proteins in cancer signaling pathways.

p53 Regulation: The p53 protein plays a crucial role in preventing cancer formation.
Molecular docking experiments have assessed the antagonist role of CQA isomers against
the p53 protein.[9] The results indicated that 4-CQA had the highest binding energy to the
L1/S3 pocket of p53, suggesting a potential anti-apoptotic role that could be beneficial as an
adjuvant to radiotherapy.[9]

Inhibition of Glycolytic Enzymes: In breast cancer, the glycolytic enzymes phosphoglycerate
kinase 1 (PGK1) and pyruvate kinase M2 (PKM2), along with the transcription factor STAT3,
are implicated in cancer progression.[10] In silico results for quinazolines bearing a caffeoyl
moiety showed strong binding affinities towards PGK1, PKM2, and STAT3 proteins,
suggesting that targeting this pathway could induce apoptosis.[10][11]

Estrogen Receptor (ERa) Interaction: In a study on MCF-7 breast cancer cells, molecular
docking was used to evaluate the interaction of caffeic acid with estrogen receptor alpha.[12]

Neuroprotective and Anti-Aging Effects

Computational approaches have provided insights into the mechanisms behind the
neuroprotective and potential anti-aging effects of CQAs.

Insulin/IGF-1 Signaling (IIS) Pathway: The insulin-like growth factor-1 receptor (IGFR) is an
important target for longevity.[13] Molecular docking was used to explore the interactions
between six CQA representatives and IGFR.[13] The results showed that all compounds fit
well within the active pocket of IGFR, with 3,5-diCQA exhibiting the strongest affinity,
suggesting a mechanism for lifespan extension by downregulating the IIS pathway.[13][14]

Amyloid-f3 Induced Toxicity: CQA derivatives have shown neuroprotective effects against
amyloid-p (AB) induced toxicity in PC-12 cells.[15] These effects are attributed to the
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alleviation of oxidative stress.[15][16] Dicaffeoylquinic acids, in particular, show potent

neuroprotective activity.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico studies, primarily

focusing on binding affinities and inhibitory concentrations.

Table 1: Molecular Docking Scores of Caffeoylquinic Acids against Various Protein Targets
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BENGHE

Docking Score

Compound/iso . I Binding ] o
Protein Target Bioactivity Source
mer Energy
(kcal/mol)
3-Caffeoylquinic SARS-CoV-2 o
] -6.44 Antiviral [1]
acid (3-CQA) Mpro
4-Caffeoylquinic SARS-CoV-2 o
) -6.11 Antiviral [1]
acid (4-CQA) Mpro
5-Caffeoylquinic SARS-CoV-2 o
) -6.48 Antiviral [1]
acid (5-CQA) Mpro
3,4-
_ o SARS-CoV-2 o
Dicaffeoylquinic -7.01 Antiviral [1]
) Mpro
acid (3,4-DCQA)
4,5-
. o SARS-CoV-2 o
Dicaffeoylquinic -7.40 Antiviral [1]
_ Mpro
acid (4,5-DCQA)
4-Caffeoylquinic p53 (L1/S3 )
) -5.41 Anticancer [9]
acid (4-CQA) pocket)
5-Caffeoylquinic p53 (L1/S3 )
] -4.81 Anticancer [9]
acid (5-CQA) pocket)
3-Caffeoylquinic p53 (L1/S3 )
) -4.62 Anticancer 9]
acid (3-CQA) pocket)
3,5-
. _ RVRV -
Dicaffeoylquinic -8.117 Antiviral [4]
_ LRP1(CR17)
acid
4-Caffeoylquinic RVFV o
) -7.969 Antiviral [4]
acid LRP1(CR17)
Caffeoyl-
guinazoline PGK1 -7.2 (AG) Anticancer [10][11]
derivative 2
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Caffeoyl-
quinazoline PKM2
derivative 2

-7.5 (AG)

Anticancer

[10][11]

Caffeoyl-
quinazoline STAT3
derivative 2

-7.9 (AG)

Anticancer

[10][11]

Caffeoyl-
quinazoline PGK1

derivative 3

-7.9 (AG)

Anticancer

[10][11]

Caffeoyl-
quinazoline PKM2
derivative 3

-8.5 (AG)

Anticancer

[10][11]

Caffeoyl-
quinazoline STAT3
derivative 3

-8.7 (AG)

Anticancer

[10][11]

Table 2: In Vitro Inhibitory Concentrations (IC50) Supported by In Silico Findings
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Compound/lso  Target/Cell ] o

. IC50 Value Bioactivity Source
mer Line

) ) Protein Tyrosine
Chlorogenic Acid - .
Phosphatase 1B 11.1 uM Antidiabetic [8]
(5-CQA)
(PTP1B)
Caffeoyl-
quinazoline PGK1 1.04 uM/mL Anticancer [10][11]
derivative 2
Caffeoyl-
guinazoline PKM2 0.32 uM/mL Anticancer [10][11]
derivative 2
Caffeoyl-
quinazoline PGK1 0.55 pg/mL Anticancer [10][11]
derivative 3
Caffeoyl-
quinazoline PKM2 0.21 pg/mL Anticancer [10][11]
derivative 3
) ) MCF-7 Breast )

Caffeic Acid 159 pg/mL Anticancer [17]

Cancer Cells

Detailed Experimental Protocols

This section outlines the generalized computational methodologies employed in the cited

studies.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a

second (protein/receptor) to form a stable complex.

e Ligand Preparation:

o Obtain the 2D structure of the CQA isomer, often as a SMILES string.[9]
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o Convert the 2D structure to a 3D structure using computational chemistry software (e.g.,
Avogadro, ChemDraw).

o Perform energy minimization of the 3D ligand structure using a suitable force field (e.g.,
MMFF94).[1]

o Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT
for AutoDock).

o Protein Preparation:

o Retrieve the 3D crystal structure of the target protein from a public database like the
Protein Data Bank (PDB).[1]

o Prepare the protein by removing water molecules, co-crystallized ligands, and any non-
essential chains.

o Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).
o Save the prepared protein in the appropriate format (e.g., PDBQT).
e Grid Generation and Docking:

o Define a simulation box (grid) around the active or allosteric site of the target protein. The
grid dimensions must be large enough to encompass the entire binding pocket.

o Execute the docking simulation using software like AutoDock.[9] The algorithm (e.g.,
Lamarckian Genetic Algorithm) will explore various conformations and orientations of the
ligand within the grid box.

o The program calculates the binding energy for each pose, and the results are clustered
and ranked.

e Analysis:

o Analyze the lowest energy (best) binding pose to identify key molecular interactions, such
as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the
ligand and amino acid residues of the protein.
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Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the physical movements of atoms and molecules over
time, providing insights into the stability and dynamics of the ligand-protein complex.

e System Preparation:

Use the best-ranked docked complex from the molecular docking study as the starting

[e]

structure.

[e]

Place the complex in a periodic simulation box (e.g., cubic or dodecahedron).

o

Solvate the system with an explicit water model (e.g., TIP3P).

[¢]

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
e Simulation Protocol:

o Energy Minimization: Perform a series of energy minimization steps (e.g., using the
steepest descent algorithm) to relax the system and remove any steric clashes.

o Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under
constant volume (NVT ensemble), followed by pressure equilibration to the desired
pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system
reaches a stable state.

o Production Run: Run the main MD simulation for a specified duration (e.g., 5 ns to 50 ns)
to generate trajectories.[9]

o Trajectory Analysis:

o Analyze the generated trajectories to calculate metrics like Root Mean Square Deviation
(RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify
flexible regions of the protein, and Radius of Gyration (Rg) to measure the compactness of
the complex over time.[9]

ADMET and Drug-Likeness Prediction
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ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction helps assess the
pharmacokinetic and pharmacodynamic properties of a compound.

e Input:

o Provide the chemical structure of the CQA isomer, typically as a SMILES string, to a web-
based prediction tool such as SwissSADME or Toxtree.[9][18]

e Prediction and Analysis:

[¢]

The software calculates various physicochemical properties (e.g., molecular weight, LogP,
number of hydrogen bond donors/acceptors).

o It evaluates the compound's "drug-likeness" based on established rules like Lipinski's Rule
of Five.[9]

o Pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier
permeability, and interaction with cytochrome P450 enzymes are predicted.

[¢]

Toxicity profiles, including potential carcinogenicity or mutagenicity, are estimated.[18]

Visualizations: Workflows and Signaling Pathways
General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the computational analysis of a natural
compound like 1-Caffeoylquinic acid.
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Caption: A generalized workflow for in silico bioactivity studies.
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CQA-Mediated Downregulation of Insulin/IGF-1
Signaling

This pathway illustrates the potential anti-aging mechanism of CQAs as predicted by molecular
docking studies targeting the Insulin/IGF-1 receptor (IGFR).[13]

Caffeoylquinic Acid /
(e.g., 3,5-diCQA) N

~N—_——

I
IInhibition
|

IGF-1 Receptor
(DAF-2)

AGE-1
(PI3K)

AKT/SGK

Phosphorylation
(Inactivation)

DAF-16
(FOXO)

|
I .
ITranslocation
1

DAF-16 (Active)

Gene Expression

Stress Resistance
& Longevity

© 2025 BenchChem. All rights reserved. 12/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34338272/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: CQA inhibition of IGFR promotes longevity via DAF-16/FOXO.

Anticancer Mechanism via PGK1/PKM2/STAT3 Pathway
Inhibition

This diagram shows the proposed mechanism by which CQA derivatives induce apoptosis in
breast cancer cells by targeting key metabolic and signaling proteins.[10][11]
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Caption: CQA derivatives induce apoptosis by inhibiting the PGK1-PKM2-STAT3 axis.

Conclusion and Future Directions

In silico studies have consistently demonstrated the significant therapeutic potential of 1-
Caffeoylquinic acid and its related isomers across a range of diseases. Computational
methods such as molecular docking, MD simulations, and ADMET prediction have provided
valuable, atom-level insights into their mechanisms of action, highlighting their ability to interact
with key biological targets in viral, metabolic, oncogenic, and neurodegenerative pathways. The
guantitative data strongly support their roles as potent inhibitors of enzymes like SARS-CoV-2
Mpro, Xanthine Oxidase, and PTP1B, and as modulators of critical signaling proteins like p53
and IGFR.

While these computational findings are highly promising, they represent the initial step in the
drug discovery pipeline. Future research must focus on the in vitro and in vivo experimental
validation of these predictions. Furthermore, the synthesis of novel CQA derivatives, guided by
structure-activity relationship (SAR) studies, could lead to the development of compounds with
enhanced efficacy and improved pharmacokinetic profiles. The continued integration of
computational and experimental approaches will be crucial in translating the promise of
Caffeoylquinic acids into tangible therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

o 2. Frontiers | Study on the Interactions Between Caffeoylquinic Acids With Bovine Serum
Albumin: Spectroscopy, Antioxidant Activity, LC-MSn, and Molecular Docking Approach
[frontiersin.org]

» 3. rsdjournal.org [rsdjournal.org]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b1247766?utm_src=pdf-body-img
https://www.benchchem.com/product/b1247766?utm_src=pdf-body
https://www.benchchem.com/product/b1247766?utm_src=pdf-body
https://www.benchchem.com/product/b1247766?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/365620566_Computational_studies_of_caffeoylquinic_acids_from_Brazilian_green_propolis_and_its_anti-viral_potential_against_SARS-CoV-2_Mpro
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00840/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00840/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00840/full
https://rsdjournal.org/rsd/article/download/36917/31089/410658
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]

6. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A
Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition
[mdpi.com]

7. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A
Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Identification of caffeoylquinic acid derivatives as natural protein tyrosine phosphatase 1B
inhibitors from Artemisia princeps - PubMed [pubmed.ncbi.nim.nih.gov]

9. Molecular Docking and Dynamic Studies of Chlorogenic Acid Isomers as Antagonists of
p53 Transcription Factor for Potential Adjuvant Radiotherapy - PMC [pmc.ncbi.nim.nih.gov]

10. Design, Synthesis, and Molecular Docking of Quinazolines Bearing Caffeoyl Moiety for
Targeting of PGK1/PKM2/STAT3 Signaling Pathway in the Human Breast Cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

11. eurekaselect.com [eurekaselect.com]
12. researchgate.net [researchgate.net]

13. A promising strategy for investigating the anti-aging effect of natural compounds: a case
study of caffeoylquinic acids - PubMed [pubmed.nchbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against
oxidative stress-induced toxicity in PC-12 cells [pubmed.ncbi.nim.nih.gov]

16. researchgate.net [researchgate.net]

17. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer
cells: An in silico and in vitro study - PMC [pmc.ncbi.nim.nih.gov]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In Silico Analysis of 1-Caffeoylquinic Acid: A Technical
Guide to its Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247766#in-silico-studies-of-1-caffeoylquinic-acid-
bioactivity]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://www.researchgate.net/publication/390178834_Medicinal_Plant-Derived_Caffeoylquinic_Acids_as_Inhibitors_of_Rift_Valley_Fever_Virus_A_Computational_Study
https://www.researchgate.net/publication/355760101_In_Silico_Study_of_The_Potential_of_Naturally_Caffeoylquinic_Acids_From_Lentinus_Crinitus_Basidiocarp_With_Zika_Virus_Inhibition_Targets/fulltext/617cd3a6eef53e51e10651ff/In-Silico-Study-of-The-Potential-of-Naturally-Caffeoylquinic-Acids-From-Lentinus-Crinitus-Basidiocarp-With-Zika-Virus-Inhibition-Targets.pdf
https://www.mdpi.com/2076-3921/12/9/1669
https://www.mdpi.com/2076-3921/12/9/1669
https://www.mdpi.com/2076-3921/12/9/1669
https://pubmed.ncbi.nlm.nih.gov/37759973/
https://pubmed.ncbi.nlm.nih.gov/37759973/
https://pubmed.ncbi.nlm.nih.gov/37759973/
https://pubmed.ncbi.nlm.nih.gov/29525218/
https://pubmed.ncbi.nlm.nih.gov/29525218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507069/
https://pubmed.ncbi.nlm.nih.gov/39506445/
https://pubmed.ncbi.nlm.nih.gov/39506445/
https://pubmed.ncbi.nlm.nih.gov/39506445/
https://www.eurekaselect.com/236099/article
https://www.researchgate.net/publication/337545086_Cytotoxic_activity_of_caffeic_acid_and_gallic_acid_against_MCF-7_human_breast_cancer_cells_An_in_silico_and_in_vitro_study
https://pubmed.ncbi.nlm.nih.gov/34338272/
https://pubmed.ncbi.nlm.nih.gov/34338272/
https://www.researchgate.net/publication/353060550_A_promising_strategy_of_investigating_anti-aging_effect_of_natural_compounds_A_case_study_of_caffeoylquinic_acids
https://pubmed.ncbi.nlm.nih.gov/21535743/
https://pubmed.ncbi.nlm.nih.gov/21535743/
https://www.researchgate.net/publication/51091794_Neuroprotective_Effect_of_Caffeoylquinic_Acids_from_Artemisia_princeps_Pampanini_against_Oxidative_Stress-Induced_Toxicity_in_PC-12_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC6823530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6823530/
https://www.researchgate.net/publication/339726652_ADMET_and_pharmaceutical_activity_analysis_of_caffeic_acid_diversities_by_in_silico_tools
https://www.benchchem.com/product/b1247766#in-silico-studies-of-1-caffeoylquinic-acid-bioactivity
https://www.benchchem.com/product/b1247766#in-silico-studies-of-1-caffeoylquinic-acid-bioactivity
https://www.benchchem.com/product/b1247766#in-silico-studies-of-1-caffeoylquinic-acid-bioactivity
https://www.benchchem.com/product/b1247766#in-silico-studies-of-1-caffeoylquinic-acid-bioactivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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